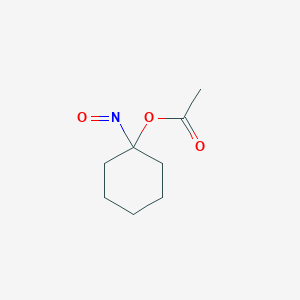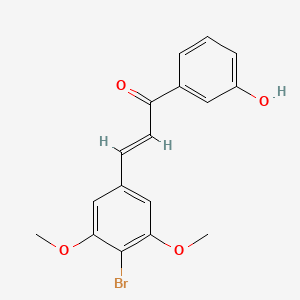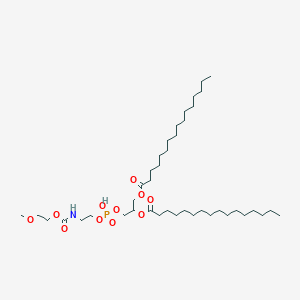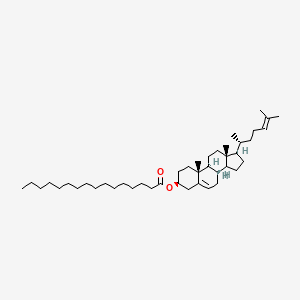
1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE is a synthetic nucleoside analog. It is structurally characterized by the presence of a 2-deoxyribofuranosyl sugar moiety attached to a 5-nitroindole base.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE typically involves the glycosylation of 5-nitroindole with a protected 2-deoxyribofuranose derivative. This process can be catalyzed by nucleoside phosphorylases or 2-deoxyribosyltransferases, which offer an efficient alternative to traditional multistep chemical methods . The reaction conditions often require the use of solvents like acetonitrile and catalysts such as Lewis acids to facilitate the glycosylation reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using biocatalytic processes involving immobilized enzymes. These processes are advantageous due to their high specificity, mild reaction conditions, and reduced need for protection-deprotection steps .
Chemical Reactions Analysis
Types of Reactions
1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Major Products
Reduction: The major product is 1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-AMINOINDOLE.
Substitution: Products vary depending on the substituent introduced to the indole ring.
Scientific Research Applications
1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of modified nucleotides.
Biology: Incorporated into synthetic DNA sequences to study DNA replication and repair mechanisms.
Medicine: Investigated for its potential antiviral properties, particularly against DNA viruses.
Industry: Utilized in the development of novel biocatalysts for nucleoside synthesis.
Mechanism of Action
The mechanism of action of 1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE involves its incorporation into DNA by DNA polymerases. Once incorporated, it can disrupt normal DNA replication and repair processes, leading to the inhibition of viral replication . The compound targets viral DNA polymerases, preventing the elongation of the viral DNA chain .
Comparison with Similar Compounds
Similar Compounds
Idoxuridine: A pyrimidine analog used as an antiviral agent.
Floxuridine: A pyrimidine 2’-deoxyribonucleoside used in cancer treatment.
Uniqueness
1-(beta-D-2-DEOXYRIBOFURANOSYL)-5-NITROINDOLE is unique due to its indole base, which provides distinct chemical properties compared to pyrimidine analogs. This uniqueness allows it to be used in specialized applications, such as the study of non-natural DNA replication and the development of novel antiviral therapies .
Properties
IUPAC Name |
(2R,3S,5R)-2-(hydroxymethyl)-5-(5-nitroindol-1-yl)oxolan-3-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-7-12-11(17)6-13(20-12)14-4-3-8-5-9(15(18)19)1-2-10(8)14/h1-5,11-13,16-17H,6-7H2/t11-,12+,13+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPRBLIUAVWXNM-YNEHKIRRSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2C=CC(=C3)[N+](=O)[O-])CO)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-cyano-N,N-dimethyl-3-[5-[3-(2-methylcyclohexyl)-3,5,8,10-tetrazatricyclo[7.3.0.02,6]dodeca-1,4,6,8,11-pentaen-4-yl]furan-2-yl]prop-2-enamide](/img/structure/B10824083.png)

![(Z)-N-[(3,4-dichlorophenyl)methoxy]-1-(6-naphthalen-2-ylimidazo[2,1-b][1,3]oxazol-5-yl)methanimine](/img/structure/B10824112.png)
![azane;[(2S)-1-bromo-3-phosphonooxypropan-2-yl] 10-phenyldecanoate](/img/structure/B10824117.png)


![3-[[5-amino-2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[5-amino-2-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoylamino]-5-oxopentanoyl]amino]-4-[[1-[[1-[[5-amino-1-[[1-[[1-[[1-[[4-amino-1-[(1-carboxy-2-hydroxypropyl)amino]-1,4-dioxobutan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid;hydrochloride](/img/structure/B10824142.png)






